![molecular formula C21H33FN2Si2 B580772 5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-08-7](/img/structure/B580772.png)
5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core with fluorine, triisopropylsilyl, and trimethylsilyl ethynyl substituents. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolopyridine core, followed by the introduction of the fluorine, triisopropylsilyl, and trimethylsilyl ethynyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyridine core is a fused ring system that could potentially exhibit aromaticity, contributing to the compound’s stability. The fluorine atom and the silyl groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating silyl groups. These groups could potentially make the compound a candidate for various types of chemical reactions, including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atom and the silyl groups could potentially affect these properties .Scientific Research Applications
Diabetes Management and Treatment
Pyrrolo[2,3-b]pyridine derivatives have been shown to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Aldose Reductase Inhibition
These compounds may serve as aldose reductase inhibitors, reducing secondary complications caused by diabetes mellitus in tissues where glucose uptake is not insulin-dependent .
Antitumor Activity
Some pyrrolo[2,3-b]pyridine derivatives have demonstrated antitumor properties and could be explored for their potential in cancer treatment .
FGFR Inhibition
Derivatives of pyrrolo[2,3-b]pyridine have been evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various types of cancer .
Antibacterial and Antiviral Properties
These compounds have shown antibacterial and antiviral activities and could be further researched for use in treating infections .
Kinase Inhibition
Pyrrolopyrazine derivatives have been noted for their activity on kinase inhibition, which is a significant area of study in pharmacology due to kinases’ role in many diseases .
Mechanism of Action
Target of Action
It is known that similar compounds with (trialkylsilyl)ethynyl substituents have been utilized as active semiconducting materials in high-performance organic field-effect transistors (ofets) .
Mode of Action
The mode of action of this compound is largely determined by its structural properties. The packing structures of derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing . (triisopropylsilyl)ethynyl (tipse)-substituted compounds crystalize into a sandwich herringbone structure . This unique structure influences the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound’s unique structure and its effects on packing structures suggest that it may influence the electronic structure of an organic semiconductor, which is critically important for the transport properties of the organic-semiconductor solid .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-fluoro-4-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33FN2Si2/c1-15(2)26(16(3)4,17(5)6)24-12-10-19-18(11-13-25(7,8)9)20(22)14-23-21(19)24/h10,12,14-17H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQFVRJMSFYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FN2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678422 | |
Record name | 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1228666-08-7 | |
Record name | 5-Fluoro-4-[2-(trimethylsilyl)ethynyl]-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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